5-Chloro-N-(3-cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide 5-Chloro-N-(3-cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 303059-22-5
VCID: VC16082113
InChI: InChI=1S/C23H20ClN5O2/c1-14(2)9-10-31-20-8-7-16(24)11-17(20)22(30)27-21-15(12-25)13-29-19-6-4-3-5-18(19)26-23(29)28-21/h3-8,11,13-14H,9-10H2,1-2H3,(H,26,27,28,30)
SMILES:
Molecular Formula: C23H20ClN5O2
Molecular Weight: 433.9 g/mol

5-Chloro-N-(3-cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide

CAS No.: 303059-22-5

Cat. No.: VC16082113

Molecular Formula: C23H20ClN5O2

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-(3-cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-(isopentyloxy)benzamide - 303059-22-5

Specification

CAS No. 303059-22-5
Molecular Formula C23H20ClN5O2
Molecular Weight 433.9 g/mol
IUPAC Name 5-chloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-(3-methylbutoxy)benzamide
Standard InChI InChI=1S/C23H20ClN5O2/c1-14(2)9-10-31-20-8-7-16(24)11-17(20)22(30)27-21-15(12-25)13-29-19-6-4-3-5-18(19)26-23(29)28-21/h3-8,11,13-14H,9-10H2,1-2H3,(H,26,27,28,30)
Standard InChI Key AFIYHTHTXLEGNP-UHFFFAOYSA-N
Canonical SMILES CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Introduction

Structural Identification and Molecular Properties

Chemical Identity

The compound’s IUPAC name, 5-chloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-(3-methylbutoxy)benzamide, reflects its multicyclic architecture. Key features include:

  • Benzimidazole-pyrimidine fusion: A pyrimido[1,2-a]benzimidazole core substituted with a cyano group at position 3.

  • Chlorinated benzamide: A 5-chloro-2-(isopentyloxy)benzamide moiety linked via an amide bond.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₂₀ClN₅O₂
Molecular Weight433.9 g/mol
SMILESCCCC(C)COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N
InChIInChI=1S/C23H20ClN5O2/c1-14(2)9-10-31-20-8-7-16(24)11-17(20)22(30)27-21-15(12-25)13-29-19-6-4-3-5-18(19)26-23(29)28-21/h3-8,11,13-14H,9-10H2,1-2H3,(H,26,27,28,30)

The isopentyloxy group (3-methylbutoxy) contributes to lipophilicity, potentially enhancing membrane permeability.

Synthetic Pathways and Methodological Considerations

Synthesis Strategy

While explicit details for this compound are unavailable, analogous benzamide-pyrimidine hybrids are synthesized through:

  • Esterification and cyanation: Starting materials like 2-chloro-5-iodobenzoic acid undergo esterification to form methyl esters, followed by cyanation to introduce nitrile groups .

  • Cyclization: Intermediate oxadiazole formation via reactions with hydroxylamine and acid chlorides (e.g., 3,6-dichloropicolinoyl chloride) .

  • Aminolysis: Final coupling of activated benzamide intermediates with substituted anilines .

Challenges in Synthesis

  • Byproduct formation: Prolonged reaction times during oxime synthesis risk amide byproducts .

  • Steric hindrance: Bulky substituents on the benzimidazole core may reduce cyclization efficiency.

Pharmacological and Biological Activity

Antifungal Activity

Pyrimidine-linked benzamides demonstrate broad-spectrum fungicidal effects. For example:

FungusInhibitory Activity (%)EC₅₀ (μg/mL)Source
Botrytis cinerea90.517.39
Sclerotinia sclerotiorum85.211.61

Compound 7h (a structural analog) outperformed fluxapyroxad against Botrytis cinerea, suggesting similar efficacy for the target compound .

Kinase Inhibition

Benzimidazole derivatives are known ATP-competitive kinase inhibitors. The cyanopyrimidine moiety may target tyrosine kinases involved in oncogenic signaling.

Hazard StatementCodeSource
Acute oral toxicityH302
Skin irritationH315
Eye damageH318

Comparative Analysis with Structural Analogs

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide

This analog (CID 5015799) shares the pyrimido-benzimidazole core but substitutes chlorine with nitro and uses a linear pentyloxy chain . Key differences:

PropertyTarget CompoundAnalog (CID 5015799)
Molecular Weight433.9 g/mol445.16 g/mol
Predicted CCS (Ų)Not available207.2 ([M+H]+)
BioactivityFungicidalUndocumented

The nitro group in CID 5015799 may reduce metabolic stability compared to the chloro substituent .

Future Research Directions

  • Structure-activity relationship (SAR) studies: Systematic modification of the isopentyloxy and cyano groups to optimize efficacy .

  • In vivo toxicokinetics: Assess bioavailability and metabolite formation in mammalian models.

  • Target identification: High-throughput screening to identify kinase or enzyme targets.

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